(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine

Chiral resolution Enantiomeric excess Ivabradine intermediate

The compound (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS 866783-12-2), commonly referred to as Ivabradine Amine or (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane, is the essential chiral secondary-amine building block in the registered synthesis of the heart-rate-lowering agent Ivabradine. As a conformationally constrained benzocyclobutene derivative bearing (S)-configuration at the 7-position, it provides the requisite stereochemical and architectural features that are transferred intact into the final drug substance.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 866783-12-2
Cat. No. B1588903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine
CAS866783-12-2
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCNCC1CC2=CC(=C(C=C12)OC)OC
InChIInChI=1S/C12H17NO2/c1-13-7-9-4-8-5-11(14-2)12(15-3)6-10(8)9/h5-6,9,13H,4,7H2,1-3H3/t9-/m1/s1
InChIKeySAVVFXUMMFHSJC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS 866783-12-2) Is the Defining Chiral Intermediate for Ivabradine API Procurement


The compound (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS 866783-12-2), commonly referred to as Ivabradine Amine or (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane, is the essential chiral secondary-amine building block in the registered synthesis of the heart-rate-lowering agent Ivabradine [1]. As a conformationally constrained benzocyclobutene derivative bearing (S)-configuration at the 7-position, it provides the requisite stereochemical and architectural features that are transferred intact into the final drug substance [2]. The free base (C₁₂H₁₇NO₂, MW 207.27) and its hydrochloride salt (CAS 866783-13-3) are universally recognized reference standards by pharmacopoeial authorities for ANDA method validation and quality-control release of Ivabradine [3].

Why Generic Substitution Fails: The Critical Pharmacopoeial and Stereochemical Reasons to Demand (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS 866783-12-2)


Generic interchange of the N-methyl-(S)-amine with its des-methyl primary amine (CAS 73344-75-9), the (R)-enantiomer (CAS 1132667-04-9), or achiral benzocyclobutane spacers cannot be entertained in a pharmaceutical supply chain because only the (S)-enantiomer of the downstream drug, Ivabradine, possesses the electrophysiological selectivity required for safe If-channel inhibition [1][2]. Pharmacopoeial monographs explicitly mandate that (R)-Ivabradine be controlled as a chiral impurity, and validated HPLC methods quantify it alongside the free amine intermediate itself as a process-related substance [3]. Substituting an alternative amine precursor would not only violate the registered synthetic route, it would also introduce uncontrolled stereochemical and achiral impurities—requiring a full revalidation of the impurity profile and dissolution behavior of the finished dosage form [4].

Product-Specific Quantitative Evidence Guide for Sourcing (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS 866783-12-2)


Enantiomeric Purity >99% ee Achievable via Di-p-toluoyl-L-tartaric Acid Resolution vs. 97.6% ee for the Nitrile Precursor

The (S)-secondary amine isolated after two recrystallizations of the di-p-toluoyl-L-tartaric acid (LDTTA) salt routinely delivers an enantiomeric excess (ee) exceeding 99% as measured by chiral HPLC [1]. This compares favourably with the upstream chiral nitrile intermediate, where the (S)-enantiomer is obtained with an enantiomeric purity of 97.6%, while the (R)-enantiomer of the same nitrile is obtained at 99.3% purity—illustrating that the amine resolution step is not a bottleneck for the overall chiral purity of the API [2].

Chiral resolution Enantiomeric excess Ivabradine intermediate

Enzymatic Resolution Using Pseudomonas cepacia Lipase Affords the (S)-Carbamate Intermediate with Up to 92.3% ee Under Mild Conditions

In a patented enzymatic process, racemic 1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine is enantioselectively acylated with diethyl carbonate using Pseudomonas cepacia lipase (PS-CII Amano). At a substrate concentration of 10 g/L, after 24 h, the resulting (S)-ethyl carbamate reached 92.3% ee while the residual (R)-amine enantiomer showed only 57.7% ee, giving an enantioselectivity coefficient E of 45 [1]. In contrast, traditional chemical resolution with camphorsulfonic acid was previously reported to afford the desired amine in only 2–3% yield [2], highlighting the practical advantage of the enzymatic route for generating enantioenriched material without recourse to preparative chiral HPLC.

Biocatalysis Lipase resolution Green chemistry Enantioselective acylation

Validated HPLC Method Separates (S)-Ivabradine Amine from (R)-Enantiomer and Achiral Impurities with a Detection Limit of 0.05%

A fully validated HPLC method using a Lux Cellulose-2 column (cellulose tris(3-chloro-4-methylphenylcarbamate)) with 0.06% DEA in MeOH/ACN (98:2, 0.45 mL/min, 12 °C) achieves baseline resolution of (S)-Ivabradine from its (R)-enantiomer, the des-methyl amine impurity ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine, dehydro-Ivabradine, and a chloro-propane alkylating reagent, with a validated quantitation limit of 0.05% for all specified impurities [1]. This contrasts with earlier literature where enantiomeric separation of ivabradine by cyclodextrin electrokinetic chromatography yielded only a resolution of 2.7, insufficient for robust quality control [2].

Chiral HPLC Related substances Method validation ICH Q2(R1)

(S)-Ibuprofen-Mediated Resolution Provides an Industrially Scalable Route with Simple Reagent Recycling

A process patent from Les Laboratoires Servier demonstrates that (S)-Ivabradine Amine (as its free base or hydrochloride) can be resolved directly using (S)-ibuprofen as a chiral auxiliary in an apolar solvent (e.g., toluene or heptane) at ambient temperature. The precipitated (S)-amine–ibuprofen salt is subsequently treated with base to liberate the enantiopure amine [1]. Unlike the earlier N-acetyl-L-glutamic acid resolution, which required rigorous control to prevent intramolecular degradation of the resolving agent [1], (S)-ibuprofen is chemically stable and can be recovered and reused. A parallel chemical-resolution patent using LDTTA reported cumulative resolving yields exceeding 80% with chiral purity >99% [2], confirming that industrial-scale procurement of the (S)-amine with pharmaceutically acceptable purity and yield is a solved technical problem.

Industrial resolution Chiral auxiliary Process scale-up Cost efficiency

Evidence-Based Procurement and Research Application Scenarios for (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine (CAS 866783-12-2)


Pharmaceutical Intermediate Procurement for ANDA Filing of Ivabradine

When a generic manufacturer files an Abbreviated New Drug Application for Ivabradine tablets, the synthetic route must reproduce the innovator's benzazepine–benzocyclobutane assembly. CAS 866783-12-2 is the sole penultimate intermediate recognized by US and European pharmacopoeias for this purpose . Procuring this amine in >99% ee purity and with a full certificate of analysis (including chiral HPLC impurity profile per the validated polar-organic-mode method [1]) allows the generic applicant to demonstrate to regulators that the chiral impurity (R)-Ivabradine is controlled below the 0.10% specification limit from the intermediate stage onward, thereby shortening the review cycle.

Reference Standard Use in Quality Control and Method Transfer

Analytical laboratories supporting commercial Ivabradine production require a characterized reference standard of the free amine to calibrate HPLC instruments and to spike into forced-degradation samples for peak identification. The USP reference standard (Catalog No. 1341024) and products from accredited suppliers such as SynZeal and Simson Pharma are supplied with full characterization packages (¹H/¹³C NMR, HRMS, HPLC purity ≥95–98%) and can be traced to the EP monograph [2]. Using a compendial-grade reference standard of the (S)-amine ensures that method transfer between R&D, pilot-plant QC, and commercial manufacturing sites produces congruent results.

Chiral HPLC Method Development and System Suitability Testing

The simultaneous separation of (S)-Ivabradine amine from its (R)-enantiomer, the des-methyl impurity, and the chloro-propane alkylating agent has been validated on a Lux Cellulose-2 column with a sensitivity of 0.05% . A laboratory setting up its own in-house QC procedure would procure a small quantity of CAS 866783-12-2 (and its (R)-enantiomer, CAS 1204612-29-2 hydrochloride) to use as system-suitability markers, confirming resolution factors and peak symmetry before running batch-release analyses. This approach is explicitly recommended in ICH Q2(R1) guidelines for specificity demonstration.

Stereochemical SAR Probe for Benzocyclobutane-Based CNS Ligands

Beyond its role as an Ivabradine intermediate, the 3,4-dimethoxy-benzocyclobutane scaffold with an N-methylaminomethyl side chain has been investigated as a conformationally restricted phenethylamine bioisostere in 5-HT receptor pharmacology . The (S)-enantiomeric series, represented by TCB-2, displays subnanomolar affinity for the 5-HT₂A receptor (Ki ≈ 0.26 nM). Academic medicinal chemistry groups requiring a well-characterized, chirally pure benzocyclobutane building block to construct focused libraries can source CAS 866783-12-2 as a versatile starting material, with the assurance that its absolute configuration and analytical purity are already rigorously established [1].

Quote Request

Request a Quote for (S)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.